Trichloroethyl beta-D-glucopyranosiduronic acid methyl ester triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloroethyl beta-D-glucopyranosiduronic acid methyl ester triacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichloroethyl beta-D-glucopyranosiduronic acid methyl ester triacetate typically involves multiple steps, starting with the protection of the hydroxyl groups of glucopyranosiduronic acid. This is followed by the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst. The final step involves the acetylation of the hydroxyl groups using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Trichloroethyl beta-D-glucopyranosiduronic acid methyl ester triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Trichloroethyl beta-D-glucopyranosiduronic acid methyl ester triacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of trichloroethyl beta-D-glucopyranosiduronic acid methyl ester triacetate involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Trichloroethyl beta-D-glucopyranosiduronic acid methyl ester
- Trichloroethyl beta-D-glucopyranosiduronic acid
- Trichloroethyl glucopyranosiduronic acid methyl ester
Uniqueness
Trichloroethyl beta-D-glucopyranosiduronic acid methyl ester triacetate is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity. Its acetylated hydroxyl groups provide additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl3O10/c1-6(19)25-9-10(26-7(2)20)12(27-8(3)21)14(24-5-15(16,17)18)28-11(9)13(22)23-4/h9-12,14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAAZFFMFWULOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.